Azaribina

Descripción general

Descripción

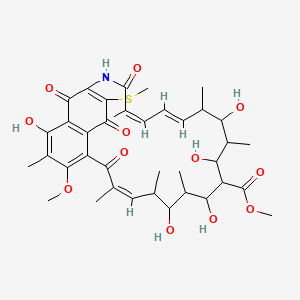

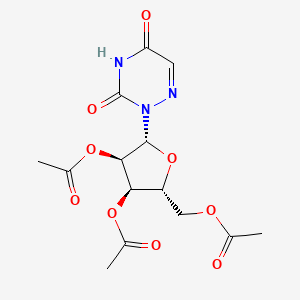

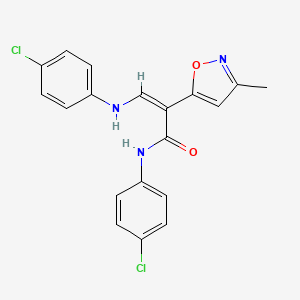

Azaribina, también conocida como triacetil-6-azauridina, es un fármaco que inicialmente se desarrolló para el tratamiento de la psoriasis. También exhibe propiedades anticancerígenas y antivirales. This compound es un profármaco, lo que significa que se metaboliza en el cuerpo para producir el compuesto activo 6-azauridina .

Aplicaciones Científicas De Investigación

La azaribina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para el estudio de análogos de nucleósidos.

Biología: Se investiga por sus efectos en los procesos celulares y su potencial como herramienta bioquímica.

Medicina: Se explora su potencial terapéutico para tratar la psoriasis, el cáncer y las infecciones virales.

Industria: Se utiliza en el desarrollo de fármacos antivirales y anticancerígenos

Mecanismo De Acción

La azaribina ejerce sus efectos al ser metabolizada a 6-azauridina, que inhibe la orotidina 5'-monofosfato descarboxilasa (OMPD). Esta inhibición interrumpe la síntesis de nucleótidos de pirimidina, lo que lleva a la supresión de la síntesis de ADN y ARN. Los objetivos moleculares incluyen las ARN polimerasas virales y las enzimas celulares implicadas en el metabolismo de nucleótidos .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Azaribine is a potent inhibitor of orotidine monophosphate decarboxylase (OMPD), an enzyme involved in the synthesis of uridine monophosphate, a precursor of RNA . By inhibiting OMPD, Azaribine can disrupt RNA synthesis and thereby inhibit the replication and transcription of several RNA viruses .

Cellular Effects

Azaribine has been shown to have effects on various types of cells. For instance, it has been found to be active against mycosis fungoides and psoriasis . It had little effect on human leukemia . In the context of viral infections, Azaribine inhibits viral genome replication and gene transcription, thereby exerting antiviral effects .

Molecular Mechanism

The molecular mechanism of Azaribine involves its conversion to the nucleoside analogue 6-azauridine in the body . This analogue then inhibits the activity of OMPD, disrupting RNA synthesis and thereby inhibiting the replication and transcription of RNA viruses .

Temporal Effects in Laboratory Settings

This suggests that the drug may have adverse effects over time, particularly at higher doses .

Dosage Effects in Animal Models

It is known that Azaribine was withdrawn from clinical use due to toxicity issues , suggesting that higher doses may lead to adverse effects.

Metabolic Pathways

Azaribine is a prodrug that is metabolized in the body to the nucleoside analogue 6-azauridine

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La azaribina se sintetiza mediante la acetilación de la 6-azauridina. El proceso implica la reacción de la 6-azauridina con anhídrido acético en presencia de un catalizador como la piridina. La reacción generalmente ocurre en condiciones suaves, lo que resulta en la formación de triacetil-6-azauridina .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de grado industrial y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La azaribina sufre varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Los grupos acetilo en this compound se pueden hidrolizar para producir 6-azauridina.

Oxidación: La this compound puede sufrir reacciones de oxidación, aunque estas son menos comunes.

Sustitución: Los grupos acetilo se pueden sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Hidrólisis: Suele implicar el uso de agua o soluciones acuosas en condiciones ácidas o básicas.

Oxidación: Requiere agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Sustitución: Implica el uso de nucleófilos como aminas o alcoholes.

Productos principales formados

Hidrólisis: Produce 6-azauridina.

Oxidación: Puede producir varios derivados oxidados según las condiciones.

Sustitución: Resulta en la formación de derivados sustituidos de this compound.

Comparación Con Compuestos Similares

Compuestos similares

6-Azauridina: El metabolito activo de la azaribina, utilizado en aplicaciones terapéuticas similares.

Brequinar: Un agente antiviral y anticancerígeno con un mecanismo de acción diferente.

Micofenolato de mofetilo: Un inmunosupresor con propiedades antivirales

Singularidad

La this compound es única debido a su doble función como profármaco y su actividad antiviral de amplio espectro. A diferencia de otros compuestos similares, la this compound está específicamente diseñada para ser metabolizada en 6-azauridina, lo que proporciona efectos terapéuticos específicos .

Propiedades

IUPAC Name |

[3,4-diacetyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O9/c1-6(18)23-5-9-11(24-7(2)19)12(25-8(3)20)13(26-9)17-14(22)16-10(21)4-15-17/h4,9,11-13H,5H2,1-3H3,(H,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOBRRFOVWGIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C(=O)NC(=O)C=N2)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859707 | |

| Record name | 2-(2,3,5-Tri-O-acetylpentofuranosyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-64-4 | |

| Record name | Azaribin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azaribine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Azaribine?

A1: Azaribine, a prodrug, is converted to 6-azauridine, which is further metabolized to 6-azauridine 5'-monophosphate. This metabolite acts as an antagonist of orotidylic acid decarboxylase, an enzyme essential for pyrimidine biosynthesis. [, , ] This inhibition leads to the accumulation of orotic acid and orotidine and disrupts the synthesis of pyrimidine nucleotides, ultimately impacting DNA and RNA synthesis. [, , , , ]

Q2: How does the inhibition of pyrimidine biosynthesis by Azaribine relate to its antipsoriatic effects?

A2: Psoriasis is characterized by the hyperproliferation of epidermal cells. [] By inhibiting pyrimidine biosynthesis, Azaribine effectively targets rapidly dividing cells, including those responsible for the accelerated epidermal growth in psoriasis. []

Q3: What is the molecular formula and weight of Azaribine?

A3: The provided abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of Azaribine.

Q4: Have any studies investigated the structure-activity relationship of Azaribine or its analogs?

A4: While the provided abstracts don't directly explore the SAR of Azaribine, some studies mention its active metabolite, 6-azauridine, and other related compounds like 6-azacytosine and 6-azauracil. [] These compounds share structural similarities, suggesting a potential basis for exploring structure-activity relationships within this class of pyrimidine analogs.

Q5: What is known about the stability and formulation of Azaribine?

A5: Information regarding the specific stability profile and formulation strategies for Azaribine is not detailed in the provided abstracts.

Q6: Are there any specific SHE regulations regarding the handling and use of Azaribine?

A6: The provided abstracts, primarily focused on clinical studies, do not delve into specific SHE regulations for Azaribine. As a research chemical, standard safety protocols and adherence to relevant regulatory guidelines are crucial.

Q7: How do the urinary levels of orotic acid and orotidine correlate with Azaribine therapy?

A8: Elevated urinary excretion of orotic acid and orotidine is a direct consequence of Azaribine's mechanism of action. [, , ] These metabolites can be monitored, and studies suggest that high levels in the urine correlate with both clinical response and potential central nervous system toxicity. []

Q8: What in vivo models have been used to study the efficacy of Azaribine?

A9: While the abstracts mainly focus on clinical studies in humans, one study utilizes a guinea pig epidermal cell line (GP18 cells) to assess the effects of various antipsoriasis drugs, including Azaribine, on cell growth. []

Q9: Is there evidence of resistance development to Azaribine in the treatment of psoriasis?

A9: The abstracts do not specifically address the development of resistance to Azaribine.

Q10: What are the known toxicities and side effects associated with Azaribine?

A12: Azaribine therapy has been linked to various side effects, with the most common being mild, reversible anemia. [, , , ] Other reported side effects include:

- Central nervous system toxicity: Manifesting as depression, lethargy, and ataxia. This toxicity appears to correlate with high urinary levels of orotic acid and orotidine. [, , ]

- Gastrointestinal symptoms: These are usually mild and transient. []

- Thromboembolic events: Although infrequent, these events have been reported and are a serious concern. [, , ]

- Homocystinemia: Azaribine treatment can lead to elevated levels of homocysteine in the blood. [, ]

Q11: What is the significance of homocystinemia in the context of Azaribine therapy?

A13: The occurrence of homocystinemia during Azaribine treatment raises concerns due to the potential link between elevated homocysteine levels and thromboembolic events. [, ] The exact mechanism by which Azaribine induces homocystinemia remains unclear. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)